N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-11-13(7-9)21-8-18-11/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDYYLSEJOBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)N=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 3-chloro-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- However, nitro groups may also increase toxicity risks.
- Benzothiazolone vs. Benzothiazol-amide : Benzothiazolone derivatives (e.g., compounds from ) exhibit cholinesterase inhibition (IC₅₀ ~52–51 µM) and metal chelation, suggesting that the target compound’s benzothiazol-amide group may retain similar bioactivity if the carbonyl group participates in hydrogen bonding .
Biological Activity
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes both benzothiazole and benzothiophene moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H12ClN3O2S2
- Molecular Weight : 401.89 g/mol
- CAS Number : 317325-15-8
The presence of functional groups such as carboxamide and chloro-substituted benzothiophene contributes to the compound's reactivity and interaction with biological systems.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. Notably, the IC50 values for the compound were significantly lower in 2D assays compared to 3D formats, suggesting a potential for enhanced efficacy in more physiologically relevant models .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that it possesses substantial antibacterial activity. The effectiveness was evaluated through broth microdilution methods according to CLSI guidelines, indicating its potential utility in treating bacterial infections .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may affect glucose metabolism pathways, indicating a role in metabolic regulation. Additionally, the compound has been shown to bind to DNA, potentially influencing gene expression and cellular proliferation through mechanisms such as intercalation or groove binding.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylbenzothiazole | Contains a methyl group on the benzothiazole ring | Antimicrobial properties |
| Benzothiophene Derivatives | Variants with different substituents on the thiophene ring | Anticancer activity |
| Benzamide Derivatives | General class including various substitutions | Enzyme inhibition |
This compound stands out due to its specific combination of structural features that enhance its biological activity compared to other derivatives.
Study on Antitumor Efficacy
In one significant study, researchers evaluated the antitumor efficacy of this compound across multiple lung cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The findings highlighted the need for further optimization of the chemical structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Investigation of Antimicrobial Properties
A separate investigation into the antimicrobial properties revealed that this compound demonstrated significant inhibitory effects against both E. coli and S. aureus. These results suggest potential applications in treating bacterial infections while also emphasizing the importance of further studies to elucidate the exact mechanisms involved in its antimicrobial action .
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide?
- Methodological Answer : The synthesis of benzothiazole-carboxamide derivatives typically involves coupling reactions between benzothiazole amines and substituted benzothiophene carboxylic acids. For example, analogs like BT16 and BT18 ( ) were synthesized via nucleophilic substitution, with yields optimized using ethanol or acetonitrile/methanol (1:1) as solvents. Characterization should include:
- Melting Points (mp) : Critical for purity assessment (e.g., BT16: mp 279–281°C).
- TLC (Rf values) : BT16 (Rf 0.74 in ACN:MeOH 1:1) confirms reaction progression.
- Spectroscopy : IR (C=N stretch at ~1620 cm⁻¹), ¹H NMR (aryl-H signals at δ 6.4–8.3 ppm), and FABMS (m/z 466 for BT16) .
- Elemental Analysis : Validate stoichiometry (e.g., BT16: C 56.59%, H 3.25%, N 12.00%).
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve bond angles and torsion (e.g., C14—C19—C18 = 120.26° in ).
- ¹H NMR Integration : Confirm proton counts (e.g., BT18: 7 aromatic protons between δ 6.4–7.11 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~693 cm⁻¹ in BT16) .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole or benzothiophene moieties influence bioactivity or physicochemical properties?
- Methodological Answer : Systematic SAR studies are essential. For instance:
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (as in 3-chloro-benzothiophene) enhance electrophilicity, potentially improving binding affinity.
- Steric Effects : Bulky substituents (e.g., 4-nitrophenyl in BT18) may reduce solubility but increase selectivity .
- Data Table :
| Compound | Substituent | Yield (%) | mp (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| BT16 | 4-Nitrophenyl | 70 | 279–281 | 1621 (C=N), 693 (C-Cl) |
| 4h () | 2,6-Difluorophenyl | 60 | N/A | 1611 (C=N), 1333 (CN) |
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. For example:
- Unexpected ¹H NMR Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Inconsistent IR Stretches : Compare with analogs (e.g., BT16 vs. BT18 C=N stretches differ by ~10 cm⁻¹ due to substituent effects) .
- Low Mass Spec Accuracy : Validate with high-resolution MS (HRMS) or isotopic labeling.
Q. What strategies improve yield in coupling reactions involving benzothiazole amines?
- Methodological Answer :
- Catalytic Optimization : Use coupling agents like EDCl/HOBt (common in carboxamide synthesis).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. ethanol (: 45–70% yields).
- Temperature Control : Reactions in were conducted at reflux (ethanol, ~78°C). Lower temps (e.g., 0°C) may reduce side reactions.
Data-Driven Research Design
Q. How to design crystallization experiments for structural elucidation?
- Methodological Answer :
- Solvent Pair Screening : Use slow evaporation with ethyl acetate/hexane (common in ).
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes crystal growth.
- Crystallography Parameters : For example, reports bond angles (C14—C19—C18 = 120.26°) resolved via X-ray diffraction .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases).
- MD Simulations : Assess stability in aqueous vs. lipid environments (critical for drug design).
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
